N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is a synthetic peptide compound It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is often used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process involves repeated cycles of deprotection and coupling, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Deprotected peptide.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The peptide can inhibit or activate target proteins by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
185461-37-4 |
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Molecular Formula |
C28H38N4O6 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O6/c1-17(2)14-22(25(29)34)30-26(35)23(15-19-10-12-21(33)13-11-19)31-27(36)24(18(3)4)32-28(37)38-16-20-8-6-5-7-9-20/h5-13,17-18,22-24,33H,14-16H2,1-4H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t22-,23+,24+/m1/s1 |
InChI Key |
JWIRPPPRYGPIGM-SGNDLWITSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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